ICG-Sulfo-OSu sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

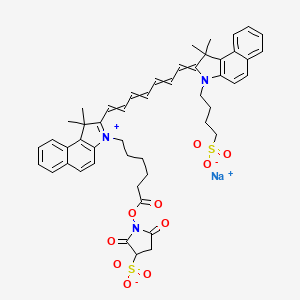

C49H52N3NaO10S2 |

|---|---|

Molecular Weight |

930.1 g/mol |

IUPAC Name |

sodium 1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |

InChI Key |

PUIWPNXPCPENEL-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to ICG-Sulfo-OSu Sodium for Researchers

Indocyanine green (ICG)-Sulfo-OSu sodium is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. Its properties make it a valuable tool in various research and development applications, particularly in the fields of in vivo imaging and targeted drug delivery. This guide provides an in-depth overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

ICG-Sulfo-OSu sodium is characterized by its strong absorption and emission in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] The Sulfo-NHS ester group reacts with primary amines to form stable amide bonds.

| Property | Value | Source(s) |

| CAS Number | 190714-28-4 | [2][3] |

| Molecular Formula | C₄₉H₅₂N₃NaO₁₀S₂ | [2] |

| Molecular Weight | 930.07 g/mol | |

| Appearance | Dark green powder or solid | |

| Solubility | Soluble in DMSO (62.5 mg/mL) and DMF | |

| Excitation Maximum | ~780-795 nm | |

| Emission Maximum | ~800-810 nm | |

| Purity (HPLC) | ≥ 80.0 % |

Applications in Research and Development

The primary application of ICG-Sulfo-OSu is the covalent labeling of biomolecules for in vivo imaging. The dye's long emission wavelength and low cytotoxicity make it suitable for tracking antibodies, proteins, and nanoparticles within a living organism.

Additionally, ICG-Sulfo-OSu is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Experimental Protocols

Protein Labeling with ICG-Sulfo-OSu

This protocol outlines the general steps for labeling a protein, such as an antibody, with this compound. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (pH 8.5, e.g., carbonate or bicine buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-50)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the ICG-Sulfo-OSu stock solution to the protein solution. A common starting molar ratio of dye to protein is 10:1.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark, with gentle mixing.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-50.

Caption: Workflow for Protein Labeling with ICG-Sulfo-OSu.

In Vivo Fluorescence Imaging

This protocol provides a general workflow for conducting in vivo fluorescence imaging in small animals using an ICG-Sulfo-OSu-labeled probe.

Materials:

-

Anesthetized animal (e.g., mouse or rat)

-

ICG-Sulfo-OSu labeled probe

-

In vivo imaging system (e.g., IVIS) with appropriate filters

-

Anesthesia system (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic like isoflurane. If necessary, remove fur from the imaging area to reduce signal obstruction.

-

Probe Administration: Inject the ICG-Sulfo-OSu labeled probe via a suitable route (e.g., intravenous, intraperitoneal).

-

Imaging: Place the animal in the imaging chamber. Set the excitation and emission filters for ICG (Excitation: ~710-760 nm, Emission: ~810-875 nm).

-

Image Acquisition: Acquire images at various time points post-injection to monitor the biodistribution of the probe.

-

Data Analysis: Analyze the images to quantify the fluorescence signal in regions of interest.

Caption: General Workflow for In Vivo Fluorescence Imaging.

Role as a PROTAC Linker

ICG-Sulfo-OSu can function as a linker in the construction of PROTACs. In this context, the ICG moiety can serve as a fluorescent reporter to track the PROTAC molecule, while the Sulfo-OSu group provides a reactive handle for conjugation to other components of the PROTAC.

Caption: Conceptual Diagram of a PROTAC.

Storage and Handling

This compound should be stored at -20°C, protected from moisture and light. Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To improve the solubility of the compound, it may be necessary to gently warm the solution to 37°C and use sonication. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be significantly impacted by hygroscopic DMSO.

References

An In-depth Technical Guide to ICG-Sulfo-OSu Sodium: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent labeling reagent. It details the core mechanism of action, experimental protocols for bioconjugation, and key applications in research and clinical settings.

Core Mechanism of Action

ICG-Sulfo-OSu is a derivative of indocyanine green that has been chemically modified to include a water-soluble sulfo-group and an amine-reactive N-hydroxysuccinimide (NHS) ester. This modification allows for the covalent conjugation of the ICG fluorophore to biomolecules, such as antibodies, proteins, and peptides, through a stable amide bond.[1][2][3]

The fundamental mechanism relies on the reaction between the NHS ester of ICG-Sulfo-OSu and primary or secondary amines present on the target biomolecule.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 7.2-9.0), where the primary amine groups are deprotonated and thus more nucleophilic. The nucleophilic amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The addition of the sulfo- group enhances the water solubility of the ICG molecule, which can be beneficial for bioconjugation reactions in aqueous buffers.

The core utility of ICG-Sulfo-OSu lies in the intrinsic optical properties of the ICG molecule. ICG is a cyanine dye with a peak spectral absorption and emission in the near-infrared (NIR) region, typically around 780 nm and 800 nm, respectively. This NIR window is advantageous for in vivo imaging as it allows for deeper tissue penetration of light and minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.

Figure 1: Reaction of ICG-Sulfo-OSu with a biomolecule.

Quantitative Data

The following table summarizes the key quantitative properties of ICG-Sulfo-OSu and its conjugates.

| Property | Value | Reference |

| Chemical Formula | C₄₉H₅₂N₃NaO₁₀S₂ | |

| Molecular Weight | 930.07 g/mol | |

| Excitation Maximum | ~780 nm | |

| Emission Maximum | ~800 nm | |

| Recommended Labeling pH | 8.3 - 8.5 | |

| Solubility | Moderate in water, soluble in DMSO and DMF |

Experimental Protocols

Preparation of Reagents

-

ICG-Sulfo-OSu Stock Solution:

-

Allow the vial of ICG-Sulfo-OSu to equilibrate to room temperature before opening.

-

Dissolve the ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution. The stock solution should be prepared fresh for optimal reactivity.

-

-

Biomolecule Solution:

-

Dissolve the biomolecule (e.g., antibody) in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer, at a pH of 8.3-8.5.

-

The recommended protein concentration is typically between 2-10 mg/mL to achieve efficient labeling.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the target biomolecule for reaction with the ICG-Sulfo-OSu.

-

Conjugation Reaction

-

Molar Ratio Calculation:

-

Determine the molar ratio of ICG-Sulfo-OSu to the biomolecule. A common starting point is a 10:1 to 20:1 molar excess of the dye. The optimal ratio may need to be determined empirically for each specific biomolecule.

-

-

Reaction Incubation:

-

Slowly add the calculated volume of the ICG-Sulfo-OSu stock solution to the biomolecule solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted ICG-Sulfo-OSu and byproducts from the labeled biomolecule using a size-exclusion chromatography column, such as Sephadex G-25.

-

Equilibrate the column with an appropriate buffer (e.g., PBS pH 7.2-7.4).

-

Load the reaction mixture onto the column and collect the fractions containing the purified conjugate. The labeled protein will typically elute first.

-

Characterization of the Conjugate

-

Degree of Substitution (DOS) Determination:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of ICG (~780 nm).

-

Calculate the DOS using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The optimal DOS for most antibodies is typically between 2 and 10.

-

Figure 2: General workflow for bioconjugation with ICG-Sulfo-OSu.

Applications and Signaling Pathways

ICG-Sulfo-OSu conjugates are widely used in various research and clinical applications, primarily centered around in vivo and in vitro fluorescence imaging.

Fluorescence-Guided Surgery

A prominent application is in fluorescence-guided surgery, where an ICG-Sulfo-OSu conjugated antibody targeting a tumor-specific antigen is administered to a patient. The antibody selectively binds to the tumor cells, and during surgery, a specialized imaging system that excites and detects NIR fluorescence is used to visualize the tumor margins in real-time. This allows for more precise tumor resection while sparing healthy tissue.

In Vivo Imaging and Biodistribution Studies

ICG-Sulfo-OSu labeled molecules are utilized to track their biodistribution and accumulation in preclinical animal models. This is valuable in drug development for assessing the targeting efficiency of novel therapeutics and delivery systems.

Other Applications

Other applications include ophthalmic angiography, determination of cardiac output, and assessment of liver function. The ability to conjugate ICG to various biomolecules opens up a wide range of possibilities for targeted imaging and diagnostics.

Figure 3: Signaling pathway for fluorescence-guided surgery.

Considerations and Limitations

While ICG-Sulfo-OSu is a powerful tool, researchers should be aware of certain considerations. The hydrophobicity of the ICG molecule can sometimes lead to non-specific binding and aggregation of conjugates. To mitigate this, PEGylated versions of ICG-NHS esters are available, which incorporate polyethylene glycol (PEG) linkers to improve water solubility and reduce non-specific interactions. Additionally, over-labeling of a biomolecule can potentially compromise its biological activity and binding affinity. Therefore, optimization of the dye-to-biomolecule ratio is crucial for successful conjugation and application.

References

Unveiling the Spectroscopic Profile of ICG-Sulfo-OSu Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of ICG-Sulfo-OSu sodium salt, a widely utilized near-infrared (NIR) fluorescent label. This document details the essential characteristics, experimental methodologies, and practical workflows to empower researchers in its effective application for bioconjugation and fluorescence imaging.

Core Spectroscopic and Physicochemical Properties

This compound salt is an amine-reactive derivative of Indocyanine Green (ICG), designed for covalent labeling of proteins, antibodies, and other biomolecules. Its utility stems from its spectral characteristics in the near-infrared window, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep-tissue imaging with a high signal-to-noise ratio.[1]

Quantitative data for this compound salt are summarized in the tables below. It is crucial to note that the spectroscopic properties of cyanine dyes like ICG are highly sensitive to their environment, including solvent polarity, concentration, and conjugation to biomolecules.[2][3] Aggregation at higher concentrations in aqueous solutions can lead to a blue-shift in the absorption maximum and a decrease in fluorescence intensity.[2][4]

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | Source(s) |

| Chemical Name | 2-[7-[1,3-Dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-[5-(3-sulfosuccinimidyl)oxycarbonylpentyl]-1H-benzo[e]indolium, inner salt, sodium salt | |

| Molecular Weight | 930.07 g/mol | |

| Appearance | Dark green powder or solid | |

| Solubility | Soluble in DMF and DMSO |

Table 2: Spectroscopic Properties of this compound Salt and ICG

| Parameter | Value | Conditions | Source(s) |

| Excitation Maximum (λex) | ~780 - 785 nm | Varies with solvent | |

| Emission Maximum (λem) | ~800 - 812 nm | Varies with solvent | |

| Molar Extinction Coefficient (ε) | ≥ 176,000 cm⁻¹M⁻¹ | Not specified | |

| ~156,000 cm⁻¹M⁻¹ | ICG in Water | ||

| ~223,000 cm⁻¹M⁻¹ | ICG in Ethanol | ||

| Fluorescence Quantum Yield (ΦF) | ~0.029 | ICG in Water | |

| ~0.12 - 0.14 | ICG in Ethanol, FBS, and Whole Blood | ||

| ~0.22 | ICG in Ethanol (<0.2 µM) | ||

| ~0.42 | ICG in DMSO (<0.2 µM) |

Experimental Protocols

Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of this compound salt.

Materials:

-

This compound salt

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Carefully weigh a precise amount of ICG-Sulfo-OSu and dissolve it in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a working concentration that yields an absorbance maximum between 0.1 and 1.0 AU. This is typically in the low micromolar range.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.

-

Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Set the scan resolution to 2 nm.

-

-

Blank Measurement: Fill a quartz cuvette with the same PBS buffer used for the working solution. Place it in the spectrophotometer and record a baseline (blank) measurement.

-

Sample Measurement: Rinse the cuvette with the ICG-Sulfo-OSu working solution, then fill the cuvette. Place it in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the determination of the fluorescence emission spectrum and the relative quantum yield of ICG-Sulfo-OSu.

Materials:

-

This compound salt working solution (prepared as in 2.1)

-

A suitable NIR quantum yield standard with a known quantum yield (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.5%).

-

Spectrofluorometer with a near-infrared detector

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the ICG-Sulfo-OSu and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to the absorption maximum of ICG-Sulfo-OSu (e.g., 780 nm).

-

Set the emission scan range from approximately 790 nm to 950 nm.

-

Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectra of the series of ICG-Sulfo-OSu solutions.

-

Record the fluorescence emission spectra of the series of reference standard solutions under identical instrument settings.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where η is the refractive index of the solvent.

-

Bioconjugation and Imaging Workflow

ICG-Sulfo-OSu is primarily used for labeling biomolecules containing primary amines, such as the lysine residues on antibodies. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group reacts with primary amines in a pH-dependent manner to form a stable amide bond.

Antibody Labeling with ICG-Sulfo-OSu

References

- 1. Research Progress of Near-Infrared Fluorescence Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. hycultbiotech.com [hycultbiotech.com]

An In-Depth Technical Guide to ICG-Sulfo-OSu Sodium in Research

Indocyanine green (ICG) Sulfo-OSu sodium salt is a pivotal tool in modern biomedical research, primarily serving as an amine-reactive, near-infrared (NIR) fluorescent labeling reagent.[1] A derivative of the clinically approved dye Indocyanine green, ICG-Sulfo-OSu is engineered for the stable covalent conjugation to biomolecules, enabling a wide array of applications in diagnostics, targeted therapy, and high-resolution in vivo imaging.[2][3] Its utility stems from the unique spectral properties of the ICG core, which absorbs and emits light in the NIR window (700-900 nm), a range where biological tissues exhibit minimal absorbance and autofluorescence, thus permitting deep-tissue imaging with high signal-to-noise ratios.[1][4]

This guide provides a comprehensive overview of the chemistry, properties, and applications of ICG-Sulfo-OSu, complete with experimental protocols and workflow visualizations for researchers and drug development professionals.

Core Principle: The Chemistry of Bioconjugation

The functionality of ICG-Sulfo-OSu lies in its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. This group readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, to form a highly stable amide bond. The reaction is most efficient in a slightly alkaline environment (pH 7.2 to 8.5) and results in the release of N-hydroxysulfosuccinimide as a byproduct. The inclusion of the sulfonate (SO3-) group on the NHS ring increases the reagent's water solubility, allowing for conjugation reactions in aqueous buffers with minimal use of organic co-solvents.

Physicochemical and Spectral Properties

The quantitative properties of ICG-Sulfo-OSu are critical for designing labeling reactions and imaging experiments. The data below has been compiled from various suppliers and research articles.

| Property | Value | Source(s) |

| Molecular Weight | ~930.07 g/mol | |

| Excitation Maximum (λex) | ~780 nm | |

| Emission Maximum (λem) | ~800 nm | |

| Molar Extinction Coeff. | >150,000 M⁻¹cm⁻¹ (in DMSO) | |

| Recommended Solvent | DMSO or DMF | |

| Reactive Group | Sulfo-N-hydroxysuccinimide Ester | |

| Target Functional Group | Primary Amines (-NH₂) |

Experimental Protocols

Successful use of ICG-Sulfo-OSu requires careful attention to reaction and purification conditions. The hydrophobicity of the ICG molecule can lead to aggregation and non-covalent binding, making rigorous purification essential.

This protocol provides a starting point for conjugating ICG-Sulfo-OSu to a monoclonal antibody (mAb). Optimization of the dye-to-protein molar ratio is often necessary.

-

Reagent Preparation:

-

Antibody Solution (Solution A): Prepare the antibody in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS). The final concentration should typically be 1-10 mg/mL.

-

Dye Stock Solution (Solution B): Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution. Store protected from light and moisture.

-

-

Conjugation Reaction:

-

Determine the required volume of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended. Higher ratios can lead to over-labeling and aggregation.

-

While gently vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or G-50) equilibrated with PBS (pH 7.2-7.4).

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the high-molecular-weight ICG-antibody conjugate. A second, slower-moving colored band corresponds to the unbound, hydrolyzed dye.

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).

-

Confirm conjugate integrity and purity using SDS-PAGE and size-exclusion HPLC (SE-HPLC).

-

Core Applications in Research

The ability to attach a bright, deep-tissue imaging agent to a target-specific molecule has made ICG-Sulfo-OSu invaluable in several research fields.

By conjugating ICG-Sulfo-OSu to monoclonal antibodies that recognize tumor-specific antigens (e.g., EGFR, HER2), researchers can create probes for the non-invasive visualization of tumors. These conjugates are administered intravenously into tumor-bearing animal models. Over time, the probe accumulates at the tumor site through specific antigen binding, while unbound conjugate is cleared from circulation. Imaging at later time points (24-168 hours) reveals high-contrast tumor delineation, enabling studies on tumor growth, metastasis, and response to therapy.

ICG's fluorescence is used to map sentinel lymph nodes, the first nodes to which cancer cells are likely to spread. ICG-labeled molecules or nanoparticles can be injected near a primary tumor, from where they drain into the lymphatic system, illuminating the nodes for real-time surgical resection.

ICG-Sulfo-OSu can be used to label drug delivery vehicles, such as nanoparticles, liposomes, or polymers. This allows researchers to visually track the biodistribution, target accumulation, and clearance kinetics of these carriers in vivo, providing critical data for the development of new therapeutics.

In addition to fluorescence, ICG is an effective contrast agent for photoacoustic (PA) imaging, a hybrid modality that combines light and sound for high-resolution deep-tissue imaging. ICG-labeled antibodies have been used as PA probes to detect tumors with high sensitivity.

Challenges and Advanced Solutions

Despite its utility, researchers must be aware of potential challenges. The hydrophobic nature of ICG can cause aggregation of labeled proteins and lead to non-specific binding in vivo, particularly in the liver. This necessitates meticulous purification and characterization of the conjugates.

To address these issues, next-generation reagents have been developed that incorporate hydrophilic polyethylene glycol (PEG) linkers between the ICG dye and the Sulfo-OSu reactive group (e.g., ICG-EG4-Sulfo-OSu). These PEGylated derivatives exhibit improved water solubility and reduced non-specific binding, resulting in lower background signals and improved imaging contrast.

References

An In-depth Technical Guide to the Core Spectral Properties and Applications of ICG-Sulfo-OSu Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent dye crucial for in vivo imaging. This document outlines the core spectral characteristics, detailed experimental protocols for its use, and the workflows for its application in bioconjugation and targeted imaging.

Core Spectral Properties of ICG-Sulfo-OSu Sodium Salt

ICG-Sulfo-OSu is an amine-reactive derivative of indocyanine green, designed for stable conjugation to biomolecules such as antibodies and proteins. Its spectral properties are paramount to its utility in deep-tissue imaging, leveraging the NIR window where light penetration is maximal and tissue autofluorescence is minimal.

The excitation and emission maxima of ICG-Sulfo-OSu can exhibit slight variations depending on the solvent, concentration, and conjugation status. These shifts are attributable to the influence of the local microenvironment on the fluorophore. For instance, binding to a protein can alter the dye's confirmation and interaction with the surrounding solvent, leading to spectral shifts.

Below is a summary of reported spectral properties for ICG-Sulfo-OSu and its derivatives in various conditions.

| Compound | Solvent/Condition | Excitation Max (nm) | Emission Max (nm) | Reference |

| ICG-Sulfo-OSu | Unspecified | ~780 | ~800 | [1] |

| ICG-Sulfo-OSu | Unspecified | 795 | 807 | [2] |

| ICG-Sulfo-OSu | Unspecified | 785 | 811 | |

| ICG-Sulfo-EG4-OSu | Unspecified | 789 | 813 | [3] |

| ICG-Sulfo-EG4-OSu | Unspecified | 774 | 805 | [4] |

| ICG-ATT | Unspecified | 789 | 830 | [2] |

Experimental Protocols

Protocol for Determining Excitation and Emission Spectra

This protocol outlines the methodology for measuring the fluorescence excitation and emission spectra of this compound salt.

1. Materials and Reagents:

-

This compound salt

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes

-

Spectrofluorometer

2. Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ICG-Sulfo-OSu in anhydrous DMSO. Ensure the solution is thoroughly mixed by vortexing.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., PBS, ethanol, or DMSO) to a final concentration within the optimal range of 2-50 µM to avoid concentration-dependent quenching effects.

-

Spectra Acquisition:

-

Transfer the working solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Emission Spectrum: Set the excitation wavelength to the presumed maximum (e.g., 780 nm) and scan a range of emission wavelengths (e.g., 790 nm to 900 nm).

-

Excitation Spectrum: Set the emission wavelength to the observed maximum from the emission scan and scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Protocol for Antibody Conjugation

This protocol provides a general method for conjugating ICG-Sulfo-OSu to an antibody. Optimization of the dye-to-protein molar ratio may be required for specific antibodies.

1. Materials and Reagents:

-

This compound salt

-

Antibody of interest (in a primary amine-free buffer)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sephadex G-25 column

2. Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL. Adjust the pH of the solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.

-

Dye Preparation: Prepare a 10 mM stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

-

Conjugation Reaction:

-

Slowly add the ICG-Sulfo-OSu stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 (dye:protein) is recommended.

-

Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle stirring.

-

-

Purification of the Conjugate:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute the conjugate with PBS (pH 7.2-7.4).

-

Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

-

Visualized Workflows

Antibody Conjugation and Purification Workflow

The following diagram illustrates the key steps in the process of conjugating ICG-Sulfo-OSu to an antibody and subsequently purifying the resulting conjugate.

Caption: Workflow for ICG-Sulfo-OSu Antibody Conjugation.

In Vivo Targeted Imaging Workflow

This diagram outlines the general workflow for using an ICG-Sulfo-OSu conjugated antibody for targeted in vivo imaging.

Caption: In Vivo Targeted Imaging Workflow.

References

Understanding the Hydrophobicity of ICG-Sulfo-OSu Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic properties of Indocyanine Green (ICG)-Sulfo-OSu sodium salt, a widely utilized near-infrared (NIR) fluorescent dye for bioconjugation. Understanding the hydrophobicity of this molecule is critical for optimizing its use in applications ranging from in vivo imaging to targeted drug delivery, as it directly influences solubility, stability, and non-specific binding characteristics.

The Dichotomous Nature of ICG-Sulfo-OSu Hydrophobicity

ICG-Sulfo-OSu is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions. This dual character is a direct consequence of its molecular structure, which combines the large, hydrophobic core of the indocyanine green dye with a highly polar N-hydroxysulfosuccinimide (Sulfo-NHS) ester group.

The core of the ICG molecule is a polymethine chain flanked by two heterocyclic aromatic rings. This extensive conjugated π-system is inherently hydrophobic. In contrast, the Sulfo-OSu moiety contains a negatively charged sulfonate group (-SO₃⁻) and a succinimide ring, which are introduced to enhance water solubility and provide a reactive site for conjugation to primary amines on biomolecules.

While the addition of the sulfo group imparts "moderate" water solubility to the ICG-Sulfo-OSu molecule, it does not completely negate the hydrophobic nature of the ICG core.[1] This residual hydrophobicity is a significant factor in its application, as it can lead to non-specific binding to proteins and other biological macromolecules through hydrophobic interactions.[2][3][4][5] This non-specific binding can increase background signals in imaging applications and potentially alter the pharmacokinetic profile of labeled conjugates.

To address the challenges posed by the hydrophobicity of ICG-Sulfo-OSu, more hydrophilic versions incorporating polyethylene glycol (PEG) linkers have been developed. These PEGylated derivatives exhibit improved water solubility and reduced non-specific binding.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of a molecule is quantitatively expressed by its partition coefficient (P), which is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. This is usually expressed in its logarithmic form, logP. A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

| Compound | Predicted logP | Water Solubility | Key Considerations |

| Indocyanine Green (ICG) | 6.05 | Low | Highly hydrophobic, prone to aggregation in aqueous solutions. |

| ICG-Sulfo-OSu Sodium Salt | Not Experimentally Determined | Moderate | The sulfo group improves water solubility, but residual hydrophobicity can cause non-specific binding. |

Experimental Protocols for Determining Hydrophobicity

The hydrophobicity of fluorescent dyes like ICG-Sulfo-OSu can be experimentally determined using several well-established methods. The two most common and reliable techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method for logP/logD Determination

This is considered the "gold standard" for measuring partition coefficients. It directly measures the distribution of the compound between two immiscible liquid phases.

Methodology:

-

Preparation of Phases:

-

Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by vigorously mixing them and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of ICG-Sulfo-OSu in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube. The final concentration of the dye should be such that it can be accurately measured in both phases.

-

-

Partitioning:

-

Vigorously shake the tube for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow the dye to partition between the two phases and reach equilibrium.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Determine the concentration of ICG-Sulfo-OSu in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, by comparing the absorbance or fluorescence intensity to a standard curve.

-

-

Calculation of logP/logD:

-

The partition coefficient (P or D for ionizable compounds at a specific pH) is calculated as: P (or D) = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP (or logD) is the logarithm of this value.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indirect method for estimating hydrophobicity based on the retention time of a compound on a nonpolar stationary phase.

Methodology:

-

Column and Mobile Phase:

-

Use a reverse-phase column (e.g., C18 or C8).

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a buffer like phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Isocratic Elution:

-

A series of isocratic elutions are performed with varying concentrations of the organic modifier in the mobile phase.

-

For each mobile phase composition, the retention time (t_R) of ICG-Sulfo-OSu is measured. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined using a suitable marker.

-

-

Calculation of Retention Factor (k):

-

The retention factor (k) for each mobile phase composition is calculated as: k = (t_R - t_0) / t_0

-

-

Determination of log k_w:

-

A plot of log k versus the percentage of the organic modifier in the mobile phase is generated.

-

The log k_w is determined by extrapolating the linear portion of the plot to 100% aqueous mobile phase (0% organic modifier). The log k_w value is a measure of the compound's hydrophobicity and can be correlated with logP values of known standards.

-

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

References

- 1. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]

- 2. ICG-Sulfo-EG4-OSu | AAT Bioquest [aatbio.com]

- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

- 4. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dojindo.com [dojindo.com]

A Technical Guide to the Photophysical Properties and Application of ICG-Sulfo-OSu, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical imaging. Its derivative, ICG-Sulfo-OSu, sodium salt (commonly known as ICG-sulfo-NHS ester), is a reactive form of ICG designed for the covalent labeling of biomolecules, such as proteins and antibodies. This modification enables the use of ICG as a targeted contrast agent in a variety of research and diagnostic applications. This technical guide provides an in-depth overview of the photophysical properties of ICG in aqueous solutions, with a focus on its fluorescence quantum yield. It also details experimental protocols for bioconjugation and quantum yield determination, and presents key data in a structured format for easy reference.

Photophysical Properties of Indocyanine Green (ICG) in Aqueous Solution

The N-hydroxysulfosuccinimide (sulfo-NHS) ester of ICG (ICG-Sulfo-OSu) is an amine-reactive derivative designed for bioconjugation. Due to its reactive nature, the photophysical properties of the unreacted ester in aqueous solution are not extensively documented, as it is prone to hydrolysis. The primary focus of research has been on the properties of the parent molecule, ICG, and the resulting ICG-biomolecule conjugates. The fluorescence quantum yield of ICG is highly sensitive to its environment, including the solvent, concentration, and binding to macromolecules.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of ICG in aqueous solution is notoriously low. This is primarily due to non-radiative decay pathways, such as internal conversion and aggregation-induced quenching.[1][2] At high concentrations, ICG molecules tend to form non-fluorescent H-aggregates in water, which further reduces the quantum yield.[1] Upon binding to proteins, such as serum albumin, the quantum yield of ICG can be significantly enhanced.[3]

Table 1: Fluorescence Quantum Yield of ICG in Various Aqueous Environments

| Solvent/Environment | Quantum Yield (Φf) | Reference(s) |

| Water | ~0.003 - 0.05 | [4] |

| Phosphate Buffered Saline (PBS) | ~0.027 | |

| Fetal Bovine Serum (FBS) | Significantly higher than in water | |

| Whole Blood | Significantly higher than in water |

Spectral Properties

The absorption and emission spectra of ICG are also influenced by its environment. In dilute aqueous solutions, ICG typically exhibits an absorption maximum around 780 nm and an emission maximum around 820 nm.

Table 2: Spectral Properties of ICG in Aqueous Solution

| Property | Wavelength (nm) | Reference(s) |

| Absorption Maximum (λabs) | ~780 | |

| Emission Maximum (λem) | ~820 |

Experimental Protocols

Protein Labeling with ICG-Sulfo-OSu

This protocol describes the general procedure for labeling proteins with ICG-Sulfo-OSu. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

Protein to be labeled

-

ICG-Sulfo-OSu, sodium salt

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0, or phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the chosen labeling buffer at a concentration of 1-10 mg/mL.

-

Prepare the ICG-Sulfo-OSu Stock Solution: Immediately before use, dissolve the ICG-Sulfo-OSu in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the ICG-Sulfo-OSu stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

-

Purification: Separate the ICG-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for ICG).

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample using a known standard.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (e.g., ICG-protein conjugate)

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., a well-characterized NIR dye)

-

Solvent (e.g., PBS)

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2

where:

-

Φf_std is the quantum yield of the standard

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively

-

n_sample and n_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

-

Visualizations

Caption: Workflow for the bioconjugation of proteins with ICG-Sulfo-OSu.

Caption: Factors influencing the fluorescence quantum yield of ICG in aqueous solutions.

Conclusion

ICG-Sulfo-OSu is a valuable tool for the fluorescent labeling of biomolecules for NIR imaging applications. While the parent ICG molecule exhibits a low quantum yield in aqueous solutions, this can be modulated by environmental factors and often improves upon conjugation to proteins. Understanding the photophysical properties of ICG and employing standardized protocols for conjugation and characterization are crucial for the successful development and application of ICG-based bioconjugates in research and medicine.

References

An In-depth Technical Guide to ICG-Sulfo-OSu Sodium Salt for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, bioconjugation methods, and applications of ICG-Sulfo-OSu sodium salt, a near-infrared (NIR) fluorescent dye crucial for in vivo imaging and targeted therapies.

Physicochemical Properties of this compound Salt

This compound salt is an amine-reactive derivative of indocyanine green (ICG), enabling its covalent conjugation to biomolecules such as antibodies and proteins.[1][2] Its spectral properties in the near-infrared range allow for deep tissue penetration of light, making it an ideal fluorophore for in vivo imaging.[3][4][5]

| Property | Value | Source |

| Molecular Weight | 930.07 g/mol | |

| 930.09 g/mol | ||

| 931.08 g/mol | ||

| Molecular Formula | C49H52N3NaO10S2 | |

| Excitation Wavelength (Max) | ~780 nm | |

| Emission Wavelength (Max) | ~800-820 nm | |

| CAS Number | 190714-28-4 | |

| Solubility | DMSO | |

| Storage Conditions | -20°C, protected from light and moisture |

Bioconjugation Protocol: Antibody Labeling

The N-hydroxysulfosuccinimide (sulfo-NHS) ester group of ICG-Sulfo-OSu reacts with primary amines on proteins to form stable amide bonds. This section outlines a general protocol for labeling antibodies with ICG-Sulfo-OSu.

Materials

-

Antibody solution (e.g., 1 mg/mL in a suitable buffer)

-

This compound salt

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5

-

Purification column (e.g., Sephadex G50 or size-exclusion HPLC)

Experimental Procedure

-

Antibody Preparation : Ensure the antibody is in an amine-free buffer at a concentration of approximately 1-2 mg/mL. The optimal pH for the labeling reaction is 8.5. If necessary, perform a buffer exchange.

-

ICG-Sulfo-OSu Stock Solution : Prepare a stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

-

Labeling Reaction : Add a 5- to 20-fold molar excess of the ICG-Sulfo-OSu stock solution to the antibody solution. Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with gentle mixing.

-

Purification : Remove unconjugated dye and aggregates from the ICG-antibody conjugate. This can be achieved using a desalting column (like Sephadex G50) or through size-exclusion high-performance liquid chromatography (SE-HPLC). SE-HPLC is often preferred as ICG-Sulfo-OSu can cause protein aggregation.

-

Characterization : Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).

Mechanism of Action and Application in Signaling Pathway Visualization

ICG-labeled antibodies are powerful tools for in vivo molecular imaging, particularly in oncology. One key application is the visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Antibodies such as panitumumab and cetuximab, which target EGFR, can be conjugated with ICG-Sulfo-OSu. Upon intravenous administration, these conjugates circulate in the bloodstream and bind specifically to EGFR on the surface of cancer cells.

A fascinating property of ICG is that its fluorescence is often quenched when conjugated to an antibody. However, after the antibody-ICG conjugate binds to its target receptor on a cell and is internalized into endosomes and lysosomes, the antibody is degraded. This degradation process separates the ICG molecules from the antibody, leading to a de-quenching and activation of the NIR fluorescence signal. This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of tumors that overexpress the target receptor.

The diagram below illustrates the EGFR signaling pathway and the role of an ICG-labeled anti-EGFR antibody in its visualization. Binding of the antibody-ICG conjugate to EGFR blocks the downstream signaling cascade that promotes cell proliferation and survival, while simultaneously allowing for imaging of EGFR-expressing cells.

References

- 1. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]

- 3. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vivo molecular imaging of cancer with a quenching near-infrared fluorescent probe using conjugates of monoclonal antibodies and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of ICG-Sulfo-OSu Sodium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) functionalized with a water-soluble N-hydroxysulfosuccinimide (Sulfo-OSu) ester is a widely utilized reagent for the near-infrared (NIR) labeling of proteins, antibodies, and other amine-containing biomolecules. The stability of the ICG-Sulfo-OSu sodium salt in solution is a critical factor influencing the efficiency and reproducibility of conjugation reactions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous solutions, drawing upon data for both the ICG core structure and the Sulfo-OSu ester moiety.

Executive Summary

The stability of this compound in solution is governed by two primary degradation pathways: the degradation of the indocyanine green core and the hydrolysis of the Sulfo-OSu ester. The ICG core is susceptible to degradation influenced by factors such as solvent composition, temperature, and light exposure. The Sulfo-OSu ester is prone to hydrolysis, a reaction that is highly dependent on the pH of the solution. Optimal handling and storage of ICG-Sulfo-OSu solutions are therefore paramount to ensure its reactivity and the success of subsequent conjugation procedures.

Chemical Structure and Properties

-

Chemical Name: 2-[7-[1,3-Dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-[5-(3-sulfosuccinimidyl)oxycarbonylpentyl]-1H-benzo[e]indolium, inner salt, sodium salt[1]

-

Appearance: Dark green powder or solid

-

Solubility: Soluble in DMSO and has moderate water solubility

Stability of the Indocyanine Green (ICG) Core

The stability of the ICG chromophore is a crucial aspect of the overall stability of ICG-Sulfo-OSu. Studies on ICG itself provide valuable insights into its degradation kinetics.

Key Factors Influencing ICG Stability:

-

Temperature: Higher temperatures accelerate the degradation of ICG in aqueous solutions. For optimal stability, solutions should be kept at low temperatures.

-

Light Exposure: Exposure to light, particularly of certain types and intensities, leads to the photodegradation of ICG. It is recommended to protect ICG solutions from light.

-

Concentration: More concentrated ICG solutions in aqueous environments tend to be more stable.

-

Solvent: In organic solvents like methanol and DMSO, ICG exhibits greater stability compared to aqueous solutions. In human plasma, ICG is also observed to be very stable.

Quantitative Stability Data for ICG in Aqueous Solution:

The following table summarizes the stability of ICG under specific storage conditions.

| Condition | Time | Stability | Reference |

| Diluted in water, stored at 4°C in the dark | 3 days | ~80% of initial fluorescence intensity retained | |

| Incubated at 37°C in whole blood under light exposure | 5 hours | Stable |

It is recommended to use aqueous solutions of ICG within one to two days of preparation when stored at 4°C.

Stability of the Sulfo-OSu Ester Moiety

The Sulfo-OSu ester is the amine-reactive functional group of the molecule. Its primary degradation pathway in aqueous solution is hydrolysis, which renders the molecule incapable of reacting with primary amines.

Key Factors Influencing Sulfo-OSu Ester Stability:

-

pH: The rate of hydrolysis of NHS and Sulfo-NHS esters is highly pH-dependent. The stability decreases significantly as the pH becomes more alkaline.

-

Temperature: While specific data for Sulfo-OSu is limited, ester hydrolysis is generally accelerated at higher temperatures.

Quantitative Stability Data for NHS Esters:

The following table provides the half-life of NHS esters at various pH values. While this data is for the non-sulfonated NHS ester, it serves as a useful approximation for the behavior of the Sulfo-OSu ester.

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 4 | 4-5 hours | |

| 8.0 | 4 | 1 hour | |

| 8.6 | 4 | 10 minutes |

Degradation Pathways

The degradation of this compound in an aqueous environment proceeds through two main pathways.

Recommended Handling and Storage of Solutions

To maximize the stability and reactivity of this compound in solution, the following practices are recommended:

-

Solid Form: Store the solid compound at -20°C, protected from moisture and light. Some suppliers suggest storage at 2-8°C for the short term.

-

Stock Solutions: Prepare stock solutions in an anhydrous organic solvent such as DMSO. These stock solutions are more stable than aqueous solutions and can be stored at -20°C for up to one month or at -80°C for up to six months when sealed and protected from moisture and light.

-

Aqueous Solutions: Aqueous solutions of ICG-Sulfo-OSu are significantly less stable and should be prepared immediately before use. If temporary storage is necessary, keep the solution on ice and protected from light.

-

pH Considerations: For conjugation reactions with primary amines, a pH range of 7.2-8.5 is typically optimal for the reaction itself, but this also corresponds to a faster rate of hydrolysis of the Sulfo-OSu ester. Therefore, the ICG-Sulfo-OSu should be added to the reaction buffer immediately before the protein or biomolecule to be labeled.

Experimental Protocols for Stability Assessment

To assess the stability of this compound in a specific buffer system, the following experimental approaches can be employed.

1. Monitoring Sulfo-OSu Ester Hydrolysis via HPLC:

This method quantifies the amount of intact ICG-Sulfo-OSu remaining over time.

-

Materials:

-

This compound

-

Buffer of interest (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

-

-

Procedure:

-

Prepare a stock solution of ICG-Sulfo-OSu in anhydrous DMSO.

-

Dilute the stock solution into the aqueous buffer of interest at a known concentration.

-

Incubate the solution under the desired conditions (e.g., specific temperature, light or dark).

-

At various time points, inject an aliquot of the solution onto the HPLC system.

-

Monitor the chromatogram at a wavelength corresponding to the absorbance of the ICG core (around 780 nm).

-

The peak corresponding to ICG-Sulfo-OSu will decrease over time as it hydrolyzes to the more polar ICG-carboxylic acid, which will have a different retention time.

-

Quantify the peak area of the intact ICG-Sulfo-OSu at each time point to determine the rate of hydrolysis.

-

2. Monitoring ICG Core Degradation via UV-Vis or Fluorescence Spectroscopy:

This method assesses the stability of the chromophore.

-

Materials:

-

This compound solution prepared as above

-

UV-Vis spectrophotometer or a spectrofluorometer

-

-

Procedure:

-

Prepare the ICG-Sulfo-OSu solution in the buffer of interest.

-

Incubate the solution under the desired conditions.

-

At various time points, measure the absorbance spectrum (typically from 600-900 nm) or the fluorescence emission spectrum (with excitation around 780 nm).

-

A decrease in the absorbance or fluorescence intensity at the maximum wavelength indicates degradation of the ICG core.

-

Experimental Workflow for Stability Assessment

Conclusion

The stability of this compound in solution is a multifaceted issue that requires careful consideration of both the indocyanine green core and the reactive Sulfo-OSu ester. While the ICG core's degradation is primarily influenced by temperature and light, the hydrolysis of the Sulfo-OSu ester is critically dependent on pH. For successful and reproducible bioconjugation, it is imperative to handle ICG-Sulfo-OSu with these factors in mind, particularly by using freshly prepared aqueous solutions and controlling the pH during labeling procedures. The experimental protocols outlined in this guide provide a framework for researchers to assess the stability of ICG-Sulfo-OSu in their specific applications, ensuring optimal performance of this valuable NIR labeling reagent.

References

A Technical Deep Dive: ICG-Sulfo-OSu Sodium vs. Free ICG for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of ICG-Sulfo-OSu sodium and free Indocyanine Green (ICG) for the labeling of biomolecules. We will explore the core principles of each method, present quantitative data for informed decision-making, and provide detailed experimental protocols.

Introduction: The Need for Near-Infrared Labeling

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorophore with clinical approval for various diagnostic applications.[1] Its spectral properties in the NIR window (700-900 nm) offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence. However, the effective use of ICG for targeted imaging and diagnostics hinges on its stable association with biomolecules. This guide will compare two primary strategies for achieving this: the covalent conjugation of ICG-Sulfo-OSu and the non-covalent association of free ICG.

Core Principles: Covalent vs. Non-Covalent Labeling

The fundamental difference between ICG-Sulfo-OSu and free ICG lies in their mechanism of interaction with biomolecules.

This compound: This derivative of ICG is engineered for covalent labeling. It contains a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester functional group.[1] This group readily reacts with primary amines (e.g., the side chain of lysine residues) on proteins and other biomolecules to form a stable amide bond. This covalent linkage ensures a durable and specific attachment of the ICG molecule to the target.

Free ICG: In its unmodified form, ICG does not possess a reactive group for covalent conjugation. Its association with biomolecules, primarily proteins like serum albumin, is based on non-covalent interactions, such as hydrophobic and electrostatic forces.[2] While this interaction can be strong, it is reversible and can be influenced by the surrounding microenvironment.

Quantitative Data Summary

The choice between covalent and non-covalent labeling strategies is often dictated by the specific application and the desired characteristics of the final conjugate. The following tables summarize key quantitative parameters to aid in this decision-making process.

| Parameter | ICG-Sulfo-OSu (Covalent) | Free ICG (Non-Covalent with Albumin) | References |

| Labeling Mechanism | Covalent amide bond formation with primary amines | Non-covalent hydrophobic and electrostatic interactions | [1][2] |

| Specificity | High, targets specific functional groups (amines) | Lower, depends on protein surface properties and binding pockets | |

| Stability of Association | High, stable amide bond | Moderate, reversible binding, potential for dissociation | |

| Typical Dye:Protein Ratio | Controllable (typically 2-10), determined by reaction conditions | Variable, dependent on binding affinity and stoichiometry |

| Parameter | ICG-Sulfo-OSu Conjugate | Free ICG - Albumin Complex | References |

| Excitation Maximum (λex) | ~785 nm | ~785 nm | |

| Emission Maximum (λem) | ~810 nm | ~810 nm | |

| Quantum Yield | Generally lower than free ICG, can be affected by aggregation | Significantly enhanced compared to free ICG in aqueous solution (e.g., 16.8% for ICG-BSA vs. 2.7% for free ICG) | |

| Photostability | Improved compared to free ICG in solution, but can be influenced by the local environment on the protein | Enhanced compared to free ICG in aqueous solution | |

| In Vivo Half-life | Dependent on the labeled biomolecule | Short (minutes) for free ICG, extended when bound to albumin |

Experimental Protocols

Covalent Labeling of Antibodies with ICG-Sulfo-OSu

This protocol provides a general guideline for the covalent conjugation of ICG-Sulfo-OSu to an antibody. Optimization may be required for different proteins.

Materials:

-

Antibody solution (in a buffer free of primary amines, e.g., PBS)

-

This compound salt

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.5 using the 1 M sodium bicarbonate buffer.

-

-

Prepare the ICG-Sulfo-OSu Solution:

-

Immediately before use, dissolve ICG-Sulfo-OSu in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10-fold molar excess of the ICG-Sulfo-OSu solution to the antibody solution while gently vortexing. For example, for 1 mg of a 150 kDa antibody, add approximately 4.4 µL of a 10 mg/mL ICG-Sulfo-OSu solution.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

-

Purification:

-

Purify the conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions corresponding to the labeled antibody, which will elute first.

-

-

Characterization (Determination of Dye-to-Protein Ratio):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A785 * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for ICG derivatives) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A785 / ε_dye where ε_dye is the molar extinction coefficient of ICG at ~785 nm (approximately 250,000 M⁻¹cm⁻¹).

-

The Dye-to-Protein Ratio = Dye Concentration / Protein Concentration.

-

Non-Covalent Labeling with Free ICG (ICG-Albumin Complex Formation)

This protocol describes the preparation of a non-covalent complex of ICG with human serum albumin (HSA) for imaging applications.

Materials:

-

Indocyanine Green (ICG) powder

-

Human Serum Albumin (HSA) solution (e.g., 20% w/v)

-

Sterile water for injection or PBS

Procedure:

-

Prepare ICG Stock Solution:

-

Dissolve ICG powder in sterile water or DMSO to a desired stock concentration (e.g., 1 mg/mL). Protect from light.

-

-

Complex Formation:

-

An optimal molar ratio for improved fluorescence and stability has been reported to be around 4:5 (ICG:HSA).

-

To prepare the complex, mix the ICG stock solution with the HSA solution to achieve the desired final concentrations and molar ratio. For example, to prepare a solution with a final ICG concentration of 10 µg/mL and an ICG:HSA molar ratio of 4:5, you would mix appropriate volumes of the ICG stock and HSA solution.

-

Gently mix the solution and allow it to incubate for at least 15-30 minutes at room temperature in the dark to allow for complex formation.

-

-

Use in Experiments:

-

The resulting ICG-HSA complex solution can be used directly for in vitro or in vivo experiments. No purification step is typically required to remove unbound ICG, as the in vivo behavior is dominated by the protein-bound fraction.

-

Visualizations: Pathways and Workflows

Covalent Labeling Workflow

Caption: Workflow for covalent labeling of an antibody with ICG-Sulfo-OSu.

Non-Covalent Labeling Workflow

Caption: Workflow for non-covalent labeling using free ICG and albumin.

Cellular Uptake and Intracellular Trafficking of ICG

Caption: Cellular uptake of ICG via endocytosis and its intracellular trafficking.

Discussion and Conclusion

The choice between ICG-Sulfo-OSu and free ICG for labeling is a critical decision in experimental design.

ICG-Sulfo-OSu is the preferred choice when a stable, long-term, and specific attachment of the fluorophore to a biomolecule is required. The covalent bond ensures minimal dissociation, which is crucial for applications such as targeted molecular imaging with antibodies, where the biodistribution of the label should accurately reflect the localization of the targeting molecule. However, the conjugation process can sometimes lead to protein aggregation and a decrease in fluorescence quantum yield.

Free ICG , in contrast, offers a simpler, non-covalent labeling strategy, particularly with albumin. This approach is advantageous for applications where a transient association is sufficient or when the covalent modification of the biomolecule is undesirable. The formation of ICG-albumin complexes has been shown to significantly enhance the fluorescence quantum yield and stability of ICG in aqueous environments. This makes it a powerful tool for in vivo imaging, where it can leverage the enhanced permeability and retention (EPR) effect for tumor accumulation.

References

Methodological & Application

Application Notes and Protocols for ICG-Sulfo-OSu Sodium Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of ICG-Sulfo-OSu sodium salt to antibodies. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging applications due to its deep tissue penetration and low autofluorescence. The Sulfo-OSu (N-hydroxysulfosuccinimide) ester group of ICG-Sulfo-OSu reacts with primary amines on antibodies to form stable amide bonds, enabling the creation of fluorescently labeled antibodies for targeted imaging.

I. Overview of the Conjugation Process

The conjugation of ICG-Sulfo-OSu to an antibody is a straightforward process involving the reaction of the amine-reactive dye with lysine residues on the antibody. The workflow consists of four main stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the final product. Careful control of reaction conditions, particularly the molar ratio of dye to antibody and the reaction pH, is crucial for obtaining optimally labeled and functional antibodies.

Caption: Overall experimental workflow for antibody conjugation with ICG-Sulfo-OSu.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the ICG-Sulfo-OSu antibody conjugation protocol.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Ensure the buffer is free of primary amines (e.g., Tris).[1][3] |

| Reaction pH | 8.0 - 9.0 | Optimal pH for the reaction of NHS esters with primary amines.[1] |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | A 10:1 ratio is a good starting point. Higher ratios can lead to antibody aggregation. |

| Reaction Temperature | Room Temperature | Gentle mixing is recommended. |

| Reaction Time | 30 - 60 minutes | Longer incubation times do not significantly improve efficiency. |

Table 2: Purification and Characterization Parameters

| Parameter | Method | Key Considerations |

| Purification | Size-Exclusion Chromatography (e.g., Sephadex G-50, PD-10) | Effective for removing unconjugated dye. |

| Spin Columns | Convenient for small-scale purifications. | |

| Size-Exclusion HPLC (SE-HPLC) | Provides high-purity conjugates and allows for monitoring of aggregation. | |

| Characterization | UV-Vis Spectrophotometry | Determine the degree of labeling (DOL) or dye-to-antibody ratio (F/P). |

| Molar Extinction Coefficient (ICG) | ~230,000 cm⁻¹M⁻¹ at ~780 nm | Used for calculating the concentration of conjugated dye. |

| Molar Extinction Coefficient (IgG) | ~203,000 cm⁻¹M⁻¹ at 280 nm | Used for calculating the antibody concentration. |

| Correction Factor (ICG at 280 nm) | ~0.073 | Corrects for the absorbance of ICG at 280 nm when determining protein concentration. |

III. Experimental Protocols

A. Antibody and Dye Preparation

-

Antibody Preparation:

-

The antibody solution should be free of any stabilizers containing primary amines, such as bovine serum albumin (BSA) or gelatin. If present, the antibody should be purified.

-

Exchange the antibody buffer to a 0.1 M sodium bicarbonate or phosphate buffer at pH 8.5. This can be achieved through dialysis or by using a desalting column.

-

Adjust the final antibody concentration to 2-10 mg/mL.

-

-

ICG-Sulfo-OSu Solution Preparation:

-

Allow the vial of ICG-Sulfo-OSu to equilibrate to room temperature before opening.

-

Prepare a stock solution of ICG-Sulfo-OSu in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Mix well by vortexing.

-

This stock solution should be prepared fresh and used immediately.

-

B. Antibody Conjugation Reaction

The chemical reaction involves the nucleophilic attack of a primary amine from the antibody on the N-hydroxysulfosuccinimide ester of the ICG molecule, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.

References

Protein Labeling with ICG-Sulfo-OSu: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1][2] Its sulfo-N-hydroxysuccinimide ester derivative, ICG-Sulfo-OSu, is an amine-reactive compound widely employed for covalently labeling proteins, particularly antibodies, for various research and pre-clinical applications.[2][3] This labeling enables the in vivo tracking and imaging of proteins due to the favorable tissue penetration of NIR light.[4] These application notes provide a detailed, step-by-step protocol for the successful conjugation of ICG-Sulfo-OSu to proteins, along with methods for characterization and relevant biological context.

Principle of the Reaction

The ICG-Sulfo-OSu labeling reaction is based on the formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of the dye and primary amine groups (-NH₂) present on the protein. These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chains. The reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Quantitative Data Summary

Effective protein labeling requires careful optimization of the molar ratio between the dye and the protein. The following tables provide a summary of key quantitative parameters for labeling proteins with ICG-Sulfo-OSu.

Table 1: Recommended Molar Ratios of ICG-Sulfo-OSu to Protein

| Protein Type | Recommended Starting Molar Ratio (Dye:Protein) | Typical Range for Optimization | Reference(s) |

| IgG Antibodies | 10:1 | 5:1 to 20:1 | |

| Other Proteins | 10:1 | 5:1 to 20:1 |

Table 2: Key Spectroscopic Properties for Quantification

| Parameter | Value | Reference(s) |

| ICG-Sulfo-OSu Maximum Absorbance (λmax) | ~780-800 nm | |

| Molar Extinction Coefficient of ICG-Sulfo-OSu at λmax (ε_dye) | ~230,000 M⁻¹cm⁻¹ | |

| Correction Factor (CF₂₈₀ = A₂₈₀_dye / A_max_dye) | ~0.05 - 0.07 |

Experimental Protocols

This section provides a detailed methodology for labeling proteins with ICG-Sulfo-OSu, from reagent preparation to the calculation of the degree of labeling.

Materials and Reagents

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

ICG-Sulfo-OSu sodium salt

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

-

Purification column (e.g., Sephadex G-50)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Experimental Workflow Diagram

Experimental workflow for protein labeling with ICG-Sulfo-OSu.

Step-by-Step Protocol

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will interfere with the labeling reaction. If necessary, perform buffer exchange into PBS.

-

The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.

-

-

Preparation of ICG-Sulfo-OSu Stock Solution:

-

Immediately before use, dissolve the ICG-Sulfo-OSu powder in anhydrous DMSO to a final concentration of 10 mM.

-

Note: ICG-Sulfo-OSu is sensitive to moisture. Use fresh, high-quality DMSO and keep the stock solution protected from light.

-

-

Labeling Reaction:

-